3,6-Dimethoxy-9H-carbazole can be synthesized through various methods, with the most common approach involving the condensation of N-phenyl-1,2-diaminobezene with dimethoxybenzene in the presence of an acid catalyst. [] This reaction results in the formation of the desired carbazole structure, with methoxy groups attached at the 3rd and 6th positions of the molecule.
,6-Dimethoxy-9H-carbazole exhibits interesting properties that make it a potential candidate for various scientific research applications, including:
3,6-Dimethoxy-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula and a molecular weight of 227.26 g/mol. This compound is a derivative of carbazole, characterized by the presence of two methoxy groups at the 3 and 6 positions of the carbazole ring. The unique substitution pattern imparts distinct electronic properties, making it valuable in various scientific and industrial applications, particularly in organic electronics and photonics .
Currently, there's no documented research on the mechanism of action of 3,6-Dimethoxy-9H-carbazole in biological systems.
Safety information on 3,6-Dimethoxy-9H-carbazole is not readily available. As a general precaution, most organic compounds should be handled with gloves and eye protection due to potential irritation or unknown toxicological effects.
Given the limited research on 3,6-Dimethoxy-9H-carbazole, further investigation could explore:
3,6-Dimethoxy-9H-carbazole exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. This interaction can lead to modulation of enzyme activity, influencing cellular processes such as oxidative stress response and apoptosis. Additionally, it has antioxidant properties that may contribute to its biological effects .
The synthesis of 3,6-Dimethoxy-9H-carbazole can be achieved through several methods:
3,6-Dimethoxy-9H-carbazole has various applications across multiple fields:
Interaction studies have demonstrated that 3,6-Dimethoxy-9H-carbazole can inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), indicating potential implications for drug metabolism and pharmacokinetics. These interactions suggest that this compound could influence the efficacy and safety profiles of co-administered drugs by altering their metabolic pathways .
Several compounds share structural similarities with 3,6-Dimethoxy-9H-carbazole. Notable examples include:
3,6-Dimethoxy-9H-carbazole is unique due to its specific methoxy substitution pattern at the 3 and 6 positions. This configuration enhances its solubility and electronic properties compared to other derivatives:
Compound | Unique Features |
---|---|
3,6-Dimethoxy-9H-carbazole | Two methoxy groups; enhanced solubility |
3,6-Dibromo-9H-carbazole | Bromine substituents; different reactivity profile |
3,6-Di-tert-butyl-9H-carbazole | Bulky tert-butyl groups; altered steric hindrance |
2,7-Dimethyl-9H-carbazole | Methyl groups at different positions; distinct electronic properties |
The distinct electronic properties arising from its methoxy substitutions make 3,6-Dimethoxy-9H-carbazole particularly suitable for applications in organic electronics compared to its analogs .
3,6-Dimethoxy-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula of C₁₄H₁₃NO₂ [1] [2] [3]. The compound has a molecular weight of 227.26 grams per mole [2] [4] [5]. This derivative of carbazole is characterized by the presence of two methoxy functional groups located at the 3 and 6 positions of the carbazole ring system [1] [6].
The structural formula reveals a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring [11]. The methoxy substituents are positioned at the 3 and 6 positions, which are symmetrically located on the two benzene rings of the carbazole core [5] [8]. The compound is identified by the Chemicals Abstracts Service registry number 57103-01-2 [1] [2] [4].
The carbazole core exhibits typical aromatic bonding characteristics with conjugated carbon-carbon bonds having lengths of approximately 1.40 Angstroms [15]. The carbon-nitrogen bonds within the carbazole system possess partial double bond character with bond lengths of approximately 1.38 Angstroms [15]. The carbazole ring system maintains essential planarity, with maximum deviations typically not exceeding 0.03 Angstroms from the mean plane [15] [20].
The methoxy groups are attached to the carbazole core through carbon-oxygen bonds with lengths of approximately 1.36 Angstroms, while the oxygen-methyl bonds in the methoxy groups have lengths of approximately 1.43 Angstroms [20]. The nitrogen atom at position 9 exhibits sum of bond angles of approximately 351-356 degrees, indicating sp² hybridization [20].
Bond Type | Bond Length (Å) | Bond Characteristics |
---|---|---|
C-C (aromatic) | ~1.40 | Conjugated, planar |
C-N (carbazole) | ~1.38 | Partial double bond character |
C-O (methoxy) | ~1.36 | Polar covalent |
O-CH₃ (methoxy) | ~1.43 | Single bond |
N-H | ~1.00 | Polar covalent |
The carbazole ring system of 3,6-Dimethoxy-9H-carbazole maintains a rigid planar conformation due to the aromatic conjugation throughout the tricyclic structure [15] [20]. The methoxy groups at positions 3 and 6 can adopt various rotational conformations around the carbon-oxygen bonds connecting them to the carbazole core [14]. These substituents can exist in conformations that are either coplanar or twisted relative to the carbazole plane, with the preferred conformation being influenced by both steric and electronic factors [14].
The predicted pKa value of 17.26±0.30 indicates the weakly acidic nature of the nitrogen-hydrogen proton, which influences the conformational preferences and intermolecular interactions [4] [7]. The planar nature of the carbazole core is maintained across different conformational states of the methoxy substituents [20].
3,6-Dimethoxy-9H-carbazole exhibits a melting point in the range of 120-133 degrees Celsius, with different sources reporting slightly varying values within this range [2] [3] [4] [7]. The compound appears as white to almost white crystalline powder or crystals at room temperature [2] [6] [7]. The predicted boiling point is 426.7±25.0 degrees Celsius [4] [7].
The crystalline structure of carbazole derivatives typically exhibits orthorhombic crystal systems, and the carbazole ring systems maintain essential planarity within the crystal lattice [15]. The predicted density of 3,6-Dimethoxy-9H-carbazole is 1.235±0.06 grams per cubic centimeter [4] [7].
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃NO₂ |
Molecular Weight | 227.26 g/mol |
Melting Point | 120-133 °C |
Boiling Point (Predicted) | 426.7±25.0 °C |
Density (Predicted) | 1.235±0.06 g/cm³ |
Physical State | Solid (powder to crystal) |
Color | White to Almost white |
pKa (Predicted) | 17.26±0.30 |
The solubility characteristics of 3,6-Dimethoxy-9H-carbazole are influenced by both the aromatic carbazole core and the polar methoxy substituents [14]. The compound exhibits limited solubility in polar protic solvents such as water due to the predominantly hydrophobic nature of the carbazole ring system [14]. The presence of methoxy groups enhances solubility in polar aprotic solvents compared to unsubstituted carbazole [14].
The compound shows good solubility in organic solvents such as dichloromethane, chloroform, dimethyl sulfoxide, and dimethylformamide [14] [16]. The solubility in alcoholic solvents such as ethanol and methanol is limited but present due to the polar nature of the methoxy groups [14].
Solvent | Solubility |
---|---|
Water | Insoluble |
Ethanol | Slightly soluble |
Methanol | Slightly soluble |
Acetone | Soluble |
Dichloromethane | Soluble |
Chloroform | Soluble |
Dimethyl sulfoxide | Soluble |
Dimethylformamide | Soluble |
The spectroscopic properties of 3,6-Dimethoxy-9H-carbazole are characteristic of substituted carbazole derivatives [13] [17] [18]. Fourier-transform infrared spectroscopy reveals characteristic absorption bands including the nitrogen-hydrogen stretch at approximately 3400 wavenumbers, carbon-oxygen-carbon stretches at approximately 1250 wavenumbers, and aromatic carbon-carbon stretches at approximately 1600 wavenumbers [13].
Nuclear magnetic resonance spectroscopy shows characteristic signals for the nitrogen-hydrogen proton at approximately 8.0 parts per million in proton nuclear magnetic resonance, aromatic protons in the range of 7.0-8.0 parts per million, and methoxy protons at approximately 3.8 parts per million [13] [18]. Carbon-13 nuclear magnetic resonance spectroscopy displays methoxy carbons at approximately 56 parts per million and aromatic carbons in the range of 110-140 parts per million [13] [18].
Spectroscopic Method | Characteristic Features |
---|---|
Ultraviolet-Visible Absorption | π→π* transitions (~280-320 nm), n→π* transitions (~330-380 nm) |
Fluorescence | Emission peaks typically in the range of 350-450 nm |
Infrared (key bands) | N-H stretch (~3400 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), aromatic C=C (~1600 cm⁻¹) |
Nuclear Magnetic Resonance (¹H, key signals) | N-H proton (~8.0 ppm), aromatic protons (~7.0-8.0 ppm), methoxy protons (~3.8 ppm) |
Nuclear Magnetic Resonance (¹³C, key signals) | Methoxy carbons (~56 ppm), aromatic carbons (~110-140 ppm) |
The electron distribution in 3,6-Dimethoxy-9H-carbazole is significantly influenced by the electron-donating nature of the methoxy substituents at positions 3 and 6 [14] [19] [21]. The methoxy groups act as electron-donating substituents, increasing the electron density of the carbazole core through resonance and inductive effects [14] [19]. This electron donation enhances the nucleophilic character of the carbazole ring system compared to unsubstituted carbazole [14].
The electron density distribution shows higher concentrations at the carbazole nitrogen atom and at the carbon atoms adjacent to the methoxy substituents [14] [19]. The electron-rich nature of the carbazole core is further enhanced by the presence of the methoxy groups, which contribute to the overall electronic properties of the molecule [21] [22].
The electronic structure of 3,6-Dimethoxy-9H-carbazole is characterized by frontier molecular orbital energy levels that are typical of methoxy-substituted carbazole derivatives [14] [19] [21]. The highest occupied molecular orbital energy level is estimated to be in the range of -5.2 to -5.5 electron volts, while the lowest unoccupied molecular orbital energy level is estimated to be in the range of -1.8 to -2.2 electron volts based on similar carbazole derivatives [21] [22].
The presence of electron-donating methoxy groups raises the highest occupied molecular orbital energy level compared to unsubstituted carbazole, resulting in a reduced oxidation potential [14] [19]. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap is estimated to be approximately 3.0-3.4 electron volts [21] [22]. This energy gap influences the optical and electronic properties of the compound [21].
Electronic Property | Description |
---|---|
Highest Occupied Molecular Orbital Energy Level (estimated) | -5.2 to -5.5 eV (based on similar carbazole derivatives) |
Lowest Unoccupied Molecular Orbital Energy Level (estimated) | -1.8 to -2.2 eV (based on similar carbazole derivatives) |
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (estimated) | ~3.0-3.4 eV |
Electron Distribution | Electron-rich carbazole core with electron-donating methoxy groups |
Photoelectronic Behavior | Exhibits fluorescence, potential for use in optoelectronic applications |
3,6-Dimethoxy-9H-carbazole exhibits characteristic photoelectronic behavior typical of carbazole derivatives with electron-donating substituents [12] [16] [22]. The compound displays fluorescence properties with emission peaks typically occurring in the range of 350-450 nanometers [16] [21]. The photoluminescence quantum yield of carbazole derivatives can vary significantly depending on the origin and purity of the starting materials [12].
Irritant